フッ化ユウロピウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Europium fluoride (EuF3) is a rare earth fluoride compound, which is a white crystalline solid. It is an important material for scientific research due to its unique properties. It has a high dielectric constant and is used as an optical material, a solid electrolyte, and a catalyst. It is also used in the production of fuel cells, lasers, and other electronic devices. In addition, it has been used in medical applications such as imaging, drug delivery, and tissue engineering.

科学的研究の応用

混合金属フッ化物調製の触媒

フッ化ユウロピウム(III)は、新規混合金属フッ化物の調製において触媒として使用されます . これらの混合金属フッ化物は、触媒、磁性、発光などのさまざまな分野で潜在的な用途があります。

フッ化物ガラスに関する研究

フッ化ユウロピウム(III)は、フッ化物ガラスに関する研究にも適用されています . フッ化物ガラスは、赤外線透過率が高く屈折率が低いなどのユニークな特性を持っており、光ファイバー通信システムや赤外線光学に役立ちます。

実験用試薬

フッ化ユウロピウム(III)は、実験用試薬としても使用されます . 試薬として、実験室におけるさまざまな化学反応や合成プロセスで使用できます。

光学ガラスおよびセラミック

フッ化ユウロピウム(III)は、光学ガラスおよびセラミックの製造に使用されます . ユウロピウムの添加は、ガラスとセラミックの光学特性を高め、さまざまな光学用途に適しています。

発光プローブ

ユウロピウム錯体は、純粋な水中のフッ化物の定量分析に使用されてきました . これらの発光プローブは、フッ化物の存在下でユウロピウムの発光が大幅に増強され、環境的に適切な濃度範囲内でフッ化物を選択的に定量することができます。

さまざまな用途におけるシンチレーター

ユウロピウム活性化フッ化カルシウム(CaF2:Eu)シンチレーターは、分光法、荷電粒子検出、二重ベータ崩壊調査、暗黒物質の探索、低エネルギー放射線検出器、時間差(TOF)アプリケーション、モバイルコンプトンカメラ、太陽電池アプリケーション、および国土安全保障など、さまざまな用途に組み込まれています .

金属生産

フッ化ユウロピウム(II)およびフッ化ユウロピウム(III)は、金属生産など、酸素に敏感な用途で使用されています . これらの化合物は、金属酸化物を金属に還元するのに役立ちます。

合成有機化学および医薬品

フッ化ユウロピウム(II)およびフッ化ユウロピウム(III)は、石油精製やエッチングから合成有機化学や医薬品の製造まで、現在の技術や科学においてさまざまな用途があります

作用機序

Target of Action

Europium fluoride primarily targets fluoride ions . It is used to monitor the transmembrane transport of fluoride into liposomes . The compound takes advantage of the long emission lifetime of a europium (III) complex to measure the transport activity of a fluorescent transporter .

Mode of Action

Europium fluoride interacts with its targets by binding to fluoride ions and facilitating their transport across cell membranes . This interaction results in changes in the transport activity of the fluorescent transporter, which can be measured using the europium (III) complex .

Biochemical Pathways

The primary biochemical pathway affected by europium fluoride is the transmembrane transport of fluoride . The compound’s action can lead to changes in the transport activity of a fluorescent transporter, which can have downstream effects on cellular processes .

Pharmacokinetics

The compound’s ability to facilitate the transmembrane transport of fluoride suggests that it may have significant bioavailability .

Result of Action

The primary result of europium fluoride’s action is the facilitated transport of fluoride ions across cell membranes . This can lead to changes in cellular processes, potentially influencing cell function .

Action Environment

The action of europium fluoride can be influenced by environmental factors such as the presence of other ions and the pH of the environment . These factors can affect the compound’s efficacy and stability .

Safety and Hazards

Europium fluoride should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

生化学分析

Biochemical Properties

Europium fluoride can interact with various biomolecules. For instance, Europium(II) fluoride can be used to dope a trivalent rare-earth fluoride, such as LaF3, to create a vacancy-filled structure with increased conductivity over a pure crystal

Cellular Effects

The cellular effects of Europium fluoride are not well-studied. Fluoride, a component of Europium fluoride, is known to have various effects on cells. For instance, high concentrations of fluoride can cause oxidative stress, organelle damage, and apoptosis in single cells

Temporal Effects in Laboratory Settings

Europium fluoride has been used in laboratory settings for various purposes. For instance, Europium(II) fluoride has been used to create a fluoride-specific semipermeable membrane in a fluoride selective electrode

Dosage Effects in Animal Models

Studies on fluoride toxicity in animals have shown that the impact of fluoride on the body is highly dependent on the dosage, duration of exposure, sex, and age of the specimens .

Metabolic Pathways

Fluoride is known to inhibit enzymes involved in energy metabolism, which could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

A study has shown that a europium(III) complex can selectively localize to the mitochondria of living cells , suggesting that Europium compounds, including Europium fluoride, may have similar transport and distribution properties.

Subcellular Localization

A study has shown that the Λ enantiomer of three different emissive europium(III) complexes selectively localizes to the mitochondria of living cells . This suggests that Europium fluoride may also localize to specific compartments or organelles within the cell.

特性

| { "Design of the Synthesis Pathway": "Europium fluoride can be synthesized through the reaction between europium oxide or europium hydroxide and hydrofluoric acid. The reaction can be carried out at high temperatures to ensure complete conversion of the starting materials into the desired product. ", "Starting Materials": [ "Europium oxide (Eu2O3)", "Hydrofluoric acid (HF)" ], "Reaction": [ "Step 1: Weigh out the required amounts of europium oxide and hydrofluoric acid in a 1:2 molar ratio.", "Step 2: Add the europium oxide to a reaction vessel and slowly add the hydrofluoric acid while stirring continuously.", "Step 3: Heat the reaction mixture to a temperature between 500-600°C and maintain the temperature for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature.", "Step 5: Collect the solid product by filtration and wash with distilled water to remove any impurities.", "Step 6: Dry the product in an oven at 100°C until a constant weight is obtained.", "Step 7: Characterize the product using techniques such as X-ray diffraction, infrared spectroscopy, and thermal analysis." ] } | |

CAS番号 |

13765-25-8 |

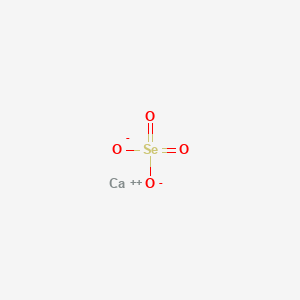

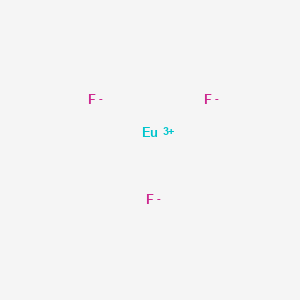

分子式 |

EuF3 |

分子量 |

208.959 g/mol |

IUPAC名 |

trifluoroeuropium |

InChI |

InChI=1S/Eu.3FH/h;3*1H/q+3;;;/p-3 |

InChIキー |

HPNURIVGONRLQI-UHFFFAOYSA-K |

SMILES |

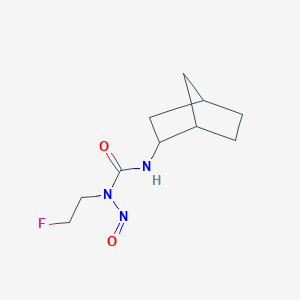

[F-].[F-].[F-].[Eu+3] |

正規SMILES |

F[Eu](F)F |

その他のCAS番号 |

13765-25-8 |

物理的記述 |

Crystals; [Hawley] |

製品の起源 |

United States |

Q & A

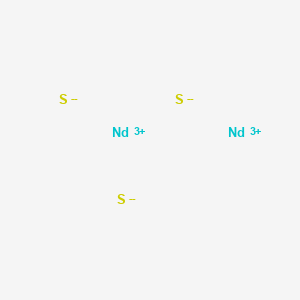

ANone: Europium Fluoride can exist in two forms: Europium(II) fluoride (EuF2) and Europium(III) fluoride (EuF3). The molecular weight of EuF2 is 195.92 g/mol, and that of EuF3 is 208.93 g/mol.

A: Researchers commonly utilize a combination of techniques such as X-ray diffraction (XRD), photoluminescence (PL) spectroscopy, diffuse reflectance spectroscopy (DRS), and Mössbauer spectroscopy to investigate the structural and electronic properties of Europium Fluoride. [, , , , ]

A: Europium Fluoride, particularly EuF2, exhibits scintillation when exposed to a neutron beam. Interestingly, isotopic enrichment is not always necessary for scintillation in EuF2-doped materials, potentially reducing production costs for this application. []

A: High-pressure studies reveal that the orthorhombic phase (α-EuF3) transforms into the hexagonal phase (β-EuF3) within a specific pressure range. This transition involves a change in the coordination number of Europium and significantly impacts the material's luminescence intensity. []

A: Yes, Europium Fluoride, particularly EuFx, demonstrates potential as a dopant-free electron-selective contact material for crystalline silicon solar cells. It offers advantages such as low contact resistivity and a simplified fabrication process. []

A: Europium-doped silica optical fibers, fabricated through techniques like Modified Chemical Vapor Deposition (MCVD), exhibit a significantly higher Verdet constant compared to standard single-mode fibers, making them attractive for applications in magneto-optical devices like Faraday isolators. []

A: Incorporating NaGdF4:Eu nanoparticles into a diamond matrix leads to robust photo- and X-ray luminescent materials. These composites demonstrate high-intensity, narrow-band orange luminescence, enhancing their potential for applications like radiation monitoring screens. []

A: Several methods are employed for the synthesis of Europium Fluoride, including solid-state reactions, [] flux synthesis, [] and sol-gel processes utilizing fluoroalkoxo precursors. []

A: Studies on surface-modified Terbium-Europium Fluorides highlight the role of ligands, like benzoate and terephthalate anions, in influencing temperature-sensing capabilities, indicating a relationship between ligand structure and material sensitivity. []

A: Electron spin resonance (ESR) studies have been crucial in revealing the non-stoichiometric nature of Europium difluoride. []

A: Researchers employ a combination of chemical and spectroscopic techniques to determine the chemical forms of Europium in different materials. This includes spectrophotometry, complexometric titration, and X-ray diffraction phase analysis. []

A: Yes, Lanthanum Fluoride ceramic membranes, often incorporating Europium Fluoride, have been investigated for their potential as selective electrodes for fluoride ion detection. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

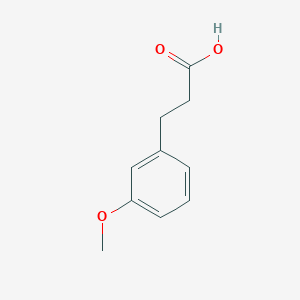

![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)